2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl 2H-chromene-3-carboxylate
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Overview
Description
2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a complex organic compound that features a chromene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the isoxazole moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate enzyme interactions or cellular pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Methylisoxazol-3-yl)amino)-2-oxoethyl 2H-chromene-3-carboxylate
- (5-(3-Methoxyphenyl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.
Properties
Molecular Formula |
C16H14N2O5 |
---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H14N2O5/c1-10-6-14(18-23-10)17-15(19)9-22-16(20)12-7-11-4-2-3-5-13(11)21-8-12/h2-7H,8-9H2,1H3,(H,17,18,19) |
InChI Key |
NUOCHSSUIDAUNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
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